molecular formula C21H17ClF3N3O3S B2967460 N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide CAS No. 400087-58-3

N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide

Cat. No.: B2967460
CAS No.: 400087-58-3
M. Wt: 483.89
InChI Key: FSDISMWITRFKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide features a thiophene core substituted with a carbohydrazide group, a 4-chlorophenoxy moiety, and a 3-(trifluoromethyl)benzyloxy side chain. This article compares its structural, synthetic, and spectroscopic properties with analogous compounds to highlight key similarities and distinctions.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O3S/c22-15-4-6-16(7-5-15)30-12-18(26)27-28-20(29)19-17(8-9-32-19)31-11-13-2-1-3-14(10-13)21(23,24)25/h1-10H,11-12H2,(H2,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDISMWITRFKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide generally involves multi-step procedures, incorporating reactions like etherification and hydrazone formation under controlled conditions:

  • Initial etherification: of 2-thiophene carboxylic acid with 3-(trifluoromethyl)benzyl bromide in the presence of a base to form the key intermediate.

  • Formation of the imidoyl compound: by reacting 4-chlorophenoxyacetonitrile with hydrazine hydrate, followed by coupling with the intermediate product.

  • Completion of synthesis: through purification and crystallization steps to isolate the final compound.

Industrial Production Methods

Industrial production might optimize the reaction conditions for scalability, focusing on catalysts, solvents, and temperature controls to achieve higher yields and purity. Techniques like continuous flow chemistry could be employed to streamline the synthesis process and minimize reaction time.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide exhibits a range of reactivity including:

  • Oxidation: Under specific conditions, it can undergo oxidative transformations affecting its thiophene or aromatic moieties.

  • Reduction: Reducing agents can modify its functional groups, potentially converting nitro groups to amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalyst.

  • Substitution: Halogenation or sulfonation reagents for electrophilic substitution; nucleophilic agents for nucleophilic substitution.

Major Products

The reactions yield various derivatives, including modified phenoxy groups, thiophene structures, and hydrazide derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Organic Chemistry: Utilized in developing new organic compounds and studying reaction mechanisms.

  • Catalysis: Acts as a catalyst or catalyst precursor in specific organic reactions.

Biology

  • Bioactive Molecules: Explored for its potential as a bioactive agent in pharmaceutical research.

  • Enzyme Inhibition: Investigated for its role in inhibiting specific biological pathways.

Medicine

  • Drug Development: Used as a lead compound in developing new therapeutic agents targeting diseases.

Industry

  • Material Science: Applied in creating novel materials with unique electronic or optical properties.

Mechanism of Action

The compound's effects arise from its interactions with molecular targets, such as enzymes or receptors. It can modulate biological pathways through binding and inhibition, influencing processes like signal transduction or metabolic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compounds with Shared Chlorophenoxy and Trifluoromethyl Groups

2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 403-98-5)
  • Structural Similarities: Contains a 4-chlorophenoxy group and a 3-(trifluoromethyl)phenyl substituent.
  • Differences : Lacks the thiophene-carbohydrazide backbone, instead featuring a simpler acetamide linkage.
  • Molecular Weight : 329.70 g/mol (vs. ~470–500 g/mol estimated for the target compound).
  • Synthesis : Derived from direct acylation reactions, contrasting with the multi-step cyclization required for carbohydrazides .
(2-(4-Chlorophenoxy)pyridin-3-yl)(2-methyl-2-propylthiazolidin-3-yl)methanone (4g)
  • Structural Features: Chlorophenoxy and trifluoromethyl groups attached to a pyridine-thiazolidinone scaffold.
  • Functional Comparison: The thiazolidinone ring may enhance pesticidal activity (as seen in ), whereas the target compound’s thiophene-carbohydrazide could favor antimicrobial effects .

Carbohydrazide Derivatives

N′-{(E)-[4-(Benzyloxy)phenyl]methylene}-3-chloro-1-benzothiophene-2-carbohydrazide
  • Core Structure : Benzothiophene-carbohydrazide vs. thiophene-carbohydrazide in the target compound.
  • Substituents: Chloro and benzyloxy groups instead of 4-chlorophenoxy and trifluoromethylbenzyloxy.
  • Synthesis : Both involve hydrazide formation via condensation with aldehydes (e.g., 2-hydroxy-4-pentadecylbenzaldehyde in ) .
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
  • Spectroscopy : IR spectra confirm hydrazide C=O (~1660 cm⁻¹) and NH (~3150–3300 cm⁻¹) stretches, similar to the target compound’s expected profile .

Heterocyclic Systems with Trifluoromethylphenoxy Substituents

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
  • Heterocycle: Thieno[2,3-d]pyrimidine vs. thiophene.
  • Bioactivity: Demonstrated antimicrobial activity, suggesting the trifluoromethylphenoxy group enhances potency .
  • Spectral Data : ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm, comparable to the target compound’s expected shifts.
(2,2-dimethylthiazolidin-3-yl)(2-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methanone (4c)
  • Structural Motif: Combines trifluoromethylphenoxy with a thiazolidinone ring.
  • Physicochemical Properties : Lower molecular weight (∼400 g/mol) and higher solubility due to the dimethylthiazolidin group .

Spectroscopic Data

Compound IR (C=O) ¹H NMR (Key Shifts) Reference
Target Compound ~1660–1680 cm⁻¹ δ 7.5–8.5 (aromatic H) Estimated
3-Chloro-N'-(pentadecyl)benzothiophene 1663 cm⁻¹ δ 2.5 (–CH₂–), δ 10.2 (–NH)
Triazole Derivatives () Absent (C=S at 1247–1255 cm⁻¹) δ 6.8–7.8 (aromatic H)

Functional Implications

  • Bioactivity: Trifluoromethyl and chlorophenoxy groups are linked to pesticidal () and antimicrobial () activities. The carbohydrazide moiety may enhance metal chelation, relevant to enzyme inhibition.
  • Solubility and Stability : Bulkier substituents (e.g., pentadecyl in ) improve lipid solubility but reduce aqueous stability. The target compound’s trifluoromethylbenzyloxy group balances these properties.

Biological Activity

N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is a synthetic compound with potential biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H17ClF3N3O3S
  • Molecular Weight : 483.89 g/mol
  • CAS Number : 400087-58-3

Structural Features

The structure includes:

  • A chlorophenoxy group, which may enhance biological activity.
  • A trifluoromethyl group that can influence lipophilicity and metabolic stability.
  • A thiophene moiety, known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiophenecarbohydrazide compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
9d>256E. coli
9h4S. aureus
9m0.5E. coli

These results suggest that modifications to the thiophenecarbohydrazide structure can enhance antibacterial potency, particularly with the incorporation of halogenated substituents like trifluoromethyl .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example, a series of hydrazone derivatives related to thiophenecarbohydrazide have shown promising results against cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
110MCF-7
215HeLa

These findings indicate that structural modifications can lead to increased cytotoxicity against cancer cells, suggesting a pathway for the development of new anticancer drugs .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some derivatives may affect bacterial membrane integrity, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Certain modifications can trigger programmed cell death pathways in malignant cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophenecarbohydrazide derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a standard disk diffusion method to assess efficacy, revealing significant inhibition zones compared to control groups.

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells revealed that specific derivatives of thiophenecarbohydrazide induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.

Q & A

Q. What are the standard synthetic routes for N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide, and how are intermediates purified?

The synthesis typically involves multi-step protocols, including:

  • Stepwise functionalization : Introducing the 4-chlorophenoxy and trifluoromethylbenzyloxy groups via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using dichloromethane as a solvent and TMSOTf as a catalyst) .
  • Purification : Intermediate products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol or ethanol) to achieve >95% purity. Critical steps include quenching reactions with ice-cold water and neutralization with sodium bicarbonate .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the positions of the chlorophenoxy, trifluoromethylbenzyl, and thiophene moieties. For example, the thiophene ring protons appear as distinct doublets near δ 7.2–7.5 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1680 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the hydrazide core .

Q. What stability considerations are critical during storage and handling?

  • Moisture sensitivity : Store under inert gas (argon) at -20°C in amber vials due to hydrolytic degradation of the hydrazide and trifluoromethyl groups .
  • Light sensitivity : UV exposure degrades the thiophene ring; stability assays recommend HPLC monitoring (C18 columns, acetonitrile/water mobile phase) every 2 weeks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and validate against positive controls (e.g., ciprofloxacin for bacteria) .
  • Solvent effects : Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .
  • Structural analogs : Compare activity with derivatives lacking the 4-chlorophenoxy group to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting its mechanism of action?

  • Molecular docking : Use AutoDock Vina with PDB targets (e.g., CYP450 enzymes or bacterial dihydrofolate reductase) to map binding interactions of the trifluoromethyl and thiophene groups .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity using Gaussian09-derived descriptors (HOMO-LUMO gaps, polar surface area) .

Q. How can its agrochemical potential be evaluated methodically?

  • Herbicidal activity : Screen against Amaranthus retroflexus using foliar spray assays (0.1–1.0 mM concentrations) and compare with fomesafen, a known PPO inhibitor .
  • Residual analysis : Quantify soil half-life via LC-MS/MS under varying pH (5–9) and organic matter conditions .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., imidamide hydrolysis) by controlling residence time and temperature .
  • Catalytic optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.